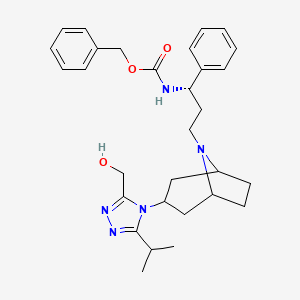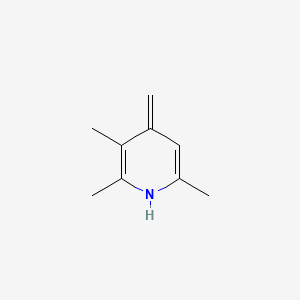
cis-Terbinafine Hydrochloride
Vue d'ensemble
Description
cis-Terbinafine Hydrochloride is a synthetic allylamine antifungal compound. It is primarily used to treat fungal infections of the skin and nails, such as dermatophyte infections, yeast infections, and other fungal skin infections. This compound is highly lipophilic, allowing it to accumulate in skin, nails, and fatty tissues, making it effective in treating deep-seated fungal infections .
Mécanisme D'action
- Role : It inhibits a key enzyme called squalene epoxidase (also known as squalene monooxygenase ), which is involved in sterol biosynthesis in fungi. By inhibiting this enzyme, terbinafine disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
cis-Terbinafine Hydrochloride acts by inhibiting the enzyme squalene epoxidase, thereby hindering cell wall synthesis of fungi . This interaction with the enzyme is crucial for its antifungal activity.
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly improve the targeting efficiency by increasing the fluidity of the stratum corneum layer . This influences cell function and impacts cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the enzyme squalene epoxidase . The inhibition of this enzyme leads to changes in gene expression and cellular metabolism, contributing to its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits excellent colloid stability and no drug leakage after 2 months of storage . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits the synthesis of ergosterol, a key component of the fungal cell wall . This could also include effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Terbinafine Hydrochloride involves several steps. Initially, the reaction of 6,6-dimethyl-1-hepten-4-acetylene-3-alcoholic compound with hydrogen bromide produces a brominated product. This product is then condensed with N-methyl-1-naphthylmethylamine. Finally, hydrochloric acid gas is added to obtain this compound after crystallization .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and efficiency. The process involves milder reaction conditions, a shorter synthetic route, and simpler process operations, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: cis-Terbinafine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure, affecting its antifungal properties.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different antifungal properties .
Applications De Recherche Scientifique
cis-Terbinafine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and research.
Biology: Studies on its mechanism of action and its effects on fungal cells provide insights into fungal biology.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: It is used in the formulation of antifungal creams, ointments, and oral medications
Comparaison Avec Des Composés Similaires
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.
Terbinafine: The trans isomer of cis-Terbinafine Hydrochloride, with similar antifungal properties.
Uniqueness: this compound is unique due to its specific isomeric form, which may influence its pharmacokinetic properties and efficacy. Its high lipophilicity allows it to accumulate in tissues, making it particularly effective for treating deep-seated fungal infections .
Propriétés
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-UYTGOYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176168-78-8 | |
| Record name | Terbinafine hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)



![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)






